![molecular formula C20H15ClN2O4S B10889982 2-[(2-chloro-6-nitrophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B10889982.png)
2-[(2-chloro-6-nitrophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 2-chloro-6-nitrophenylsulfanyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-chloro-6-nitrophenylsulfanyl chloride with 4-methoxyaniline under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzamides.
Scientific Research Applications
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro and chloro groups can participate in hydrogen bonding or electrostatic interactions with biological targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-BROMO-6-NITROPHENYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE
- 2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-(4-HYDROXYPHENYL)BENZAMIDE
Uniqueness
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE is unique due to the presence of both a nitro group and a methoxy group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
Molecular Formula |
C20H15ClN2O4S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-(2-chloro-6-nitrophenyl)sulfanyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O4S/c1-27-14-11-9-13(10-12-14)22-20(24)15-5-2-3-8-18(15)28-19-16(21)6-4-7-17(19)23(25)26/h2-12H,1H3,(H,22,24) |
InChI Key |
FPEAGDWGRHBPLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10889903.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
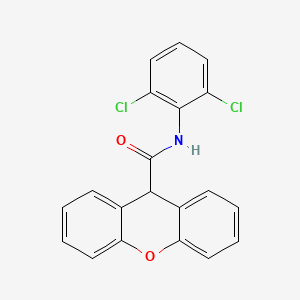
![1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889918.png)
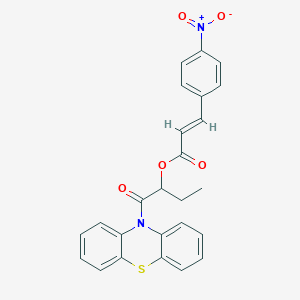
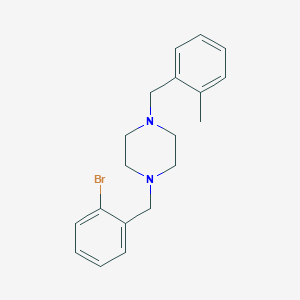

![2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10889945.png)
![2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B10889950.png)
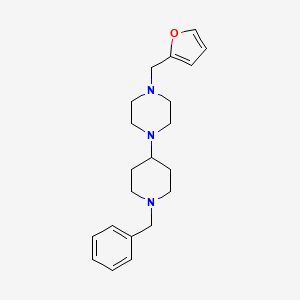
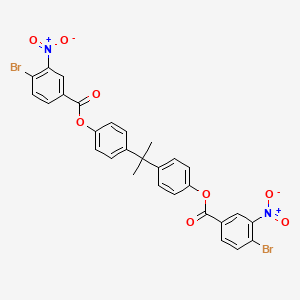
![6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B10889975.png)
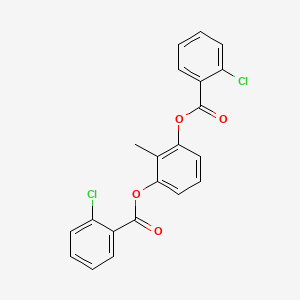
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B10889991.png)
